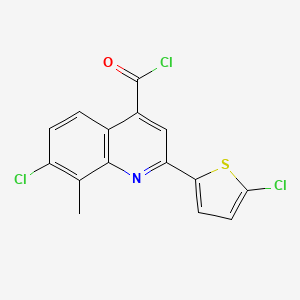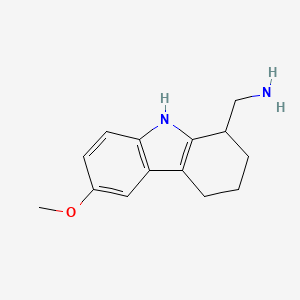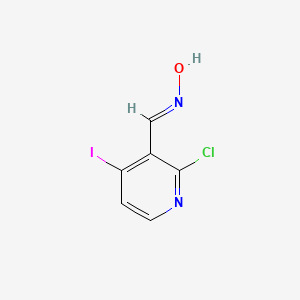
Chlorure de 7-chloro-2-(5-chloro-2-thiényl)-8-méthylquinoléine-4-carbonyle
Vue d'ensemble
Description
7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C15H8Cl3NOS and its molecular weight is 356.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Inhibition de la kinase
Ce composé a des applications potentielles en chimie médicinale, en particulier comme inhibiteur de la kinase. Les enzymes kinases jouent un rôle crucial dans la signalisation cellulaire, et leur dysrégulation est associée à des maladies comme le cancer. La structure du chlorure de 7-chloro-2-(5-chloro-2-thiényl)-8-méthylquinoléine-4-carbonyle suggère qu'il pourrait se lier aux sites actifs des kinases, inhibant leur activité et fournissant une voie d'intervention thérapeutique .
Synthèse organique : Bloc de construction
En raison de son groupe chlorure de carbonyle réactif, ce composé peut servir de bloc de construction polyvalent en synthèse organique. Il peut subir diverses réactions chimiques, telles que la substitution nucléophile, pour créer un large éventail de dérivés ayant des activités pharmacologiques potentielles .
Science des matériaux : Semi-conducteurs organiques
Les motifs thiophène et quinoléine présents dans le composé laissent entrevoir son utilité en science des matériaux, en particulier dans le développement de semi-conducteurs organiques. Ces composés sont essentiels pour la création de dispositifs électroniques flexibles, tels que les OLED .
Chimie analytique : Étalons de chromatographie
En chimie analytique, ce composé pourrait être utilisé comme étalon en chromatographie pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes, en raison de sa signature chimique unique .
Biochimie : Études de réactions enzymatiques
La capacité du composé à agir comme inhibiteur de la kinase le rend également précieux pour la recherche en biochimie, en particulier dans l'étude des réactions enzymatiques et des voies métaboliques. Il peut être utilisé pour sonder la fonction des kinases dans divers processus biologiques .
Chimie agricole : Développement de pesticides
La structure chimique de ce composé suggère des applications potentielles dans le développement de pesticides. Sa capacité à interférer avec des enzymes spécifiques pourrait être exploitée pour créer des pesticides ciblés, plus respectueux de l'environnement et moins nocifs pour les espèces non cibles .
Propriétés
IUPAC Name |
7-chloro-2-(5-chlorothiophen-2-yl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3NOS/c1-7-10(16)3-2-8-9(15(18)20)6-11(19-14(7)8)12-4-5-13(17)21-12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQKQLAKONGNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(S3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)
![N-[3-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B1451230.png)

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)


![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)
![2-[3-(4-Fluorophenyl)-1H-pyrazol-4-YL]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1451241.png)


![3-[(2-methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1451249.png)
